molecular formula C10H10BrIO2 B13690841 Ethyl 2-(4-bromo-2-iodophenyl)acetate

Ethyl 2-(4-bromo-2-iodophenyl)acetate

Cat. No.: B13690841
M. Wt: 368.99 g/mol
InChI Key: CTOQPHUHMKAWNR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-iodophenyl)acetate is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-iodophenyl)acetate typically involves the esterification of 2-(4-bromo-2-iodophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-iodophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) for halogen exchange reactions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine or iodine atoms are replaced with other functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, carboxylic acids, and other oxidized or reduced derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Ethyl 2-(4-bromo-2-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-iodophenyl)acetate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the phenyl ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The ester group can also undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-2-iodophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)acetate: Lacks the iodine substitution, making it less reactive in certain coupling reactions.

    Ethyl 2-(4-iodophenyl)acetate: Lacks the bromine substitution, affecting its reactivity and the types of reactions it can undergo.

    Ethyl 2-(4-chloro-2-iodophenyl)acetate: Contains a chlorine atom instead of bromine, which can influence its reactivity and the conditions required for certain reactions.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.

Properties

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-iodophenyl)acetate

InChI

InChI=1S/C10H10BrIO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3

InChI Key

CTOQPHUHMKAWNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)I

Origin of Product

United States

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